molecular formula C12H8ClN3O2S B2722694 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941994-08-7

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2722694
CAS No.: 941994-08-7
M. Wt: 293.73
InChI Key: YQECTERWIJWWJN-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been synthesized and evaluated for various pharmacological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Novel Compound Synthesis and Biological Activity

Research efforts often focus on synthesizing novel compounds that incorporate isoxazole, thiazole, and carboxamide functionalities, given their potential biological activities. For instance, thiazole derivatives have been studied extensively for their diverse chemical activities and potential as antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory agents. Similarly, isoxazole derivatives have been synthesized and evaluated for their potential biological activities, including antimicrobial properties (Mhaske et al., 2011)[https://consensus.app/papers/synthesis-biological-screening-thiazole5carboxamide-mhaske/ecc266a4f4bd575fbfafe0a8cf72ed58/?utm_source=chatgpt].

Chemoselective Nucleophilic Chemistry

The exploration of chemoselective nucleophilic chemistry involving compounds with isoxazole moieties has been reported. These studies aim to understand the reactivity patterns and functional group transformations of such compounds, potentially leading to novel synthetic applications or the discovery of new biological activities (Yu et al., 2009)[https://consensus.app/papers/3arylthiomethylisoxazole45dicarboxamides-chemistry-yu/d087f88654355e1ebb52cb54d2b20572/?utm_source=chatgpt].

Synthesis and Reaction Mechanisms

The synthesis and understanding of reaction mechanisms involving thiazole and isoxazole derivatives are of significant interest. Research has been conducted on synthesizing new compounds and investigating their reaction pathways, which could lead to the development of new drugs or materials with unique properties (Martins et al., 2002)[https://consensus.app/papers/synthesis-3methylisoxazole-5carboxamides-martins/84f2e54319f35b84ab037dda680e8f3f/?utm_source=chatgpt].

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the survival and replication of mycobacterium tuberculosis .

Mode of Action

tuberculosis , suggesting that they may interfere with essential biological processes of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may disrupt pathways crucial for the survival and replication of M. tuberculosis.

Result of Action

tuberculosis cells .

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c1-6-4-7(13)5-9-10(6)15-12(19-9)16-11(17)8-2-3-14-18-8/h2-5H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECTERWIJWWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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